molecular formula C21H17ClF2N6O3S2 B607899 GX-395 CAS No. 1235403-87-8

GX-395

Cat. No.: B607899
CAS No.: 1235403-87-8
M. Wt: 538.9728
InChI Key: QESPTBXFDDSHIF-UHFFFAOYSA-N
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Description

GX-395 is referenced in two distinct contexts within the provided evidence, necessitating clarification:

  • Battery Technology Context: this compound is described as a 10,000 mAh lithium-ion power bank with 3C certification, utilizing a liquid lithium-ion (18650) cell . It is marketed for consumer electronics, emphasizing portability and compliance with safety standards.
  • This article focuses on this pharmacological compound due to the user’s request for a comparison with "similar compounds," a term more aligned with drug development.

Properties

CAS No.

1235403-87-8

Molecular Formula

C21H17ClF2N6O3S2

Molecular Weight

538.9728

IUPAC Name

4-{4-Chloro-2-[2-(1-methyl-azetidin-3-yl)-2H-pyrazol-3-yl]-phenoxy}-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

InChI

InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28)

InChI Key

QESPTBXFDDSHIF-UHFFFAOYSA-N

SMILES

O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CN(C)C4)C=C1F)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GX395;  GX 395;  GX-395

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GX-395 (Nav1.7 inhibitor) is compared below with two structurally and functionally related sodium channel modulators: Heteropodatoxin-1 (HpTx1) and Nav1.7-IN-2 . Data are synthesized from pharmacological profiles and experimental findings .

Data Table: Key Properties of Nav1.7 Inhibitors

Compound Target Specificity IC50 (Nav1.7) Origin Selectivity Notes
This compound Nav1.7 Not reported Synthetic Novel inhibitor; specificity undefined
HpTx1 Nav1.7, Nav1.9 (activator), Kv4.2 Not reported Spider venom Off-target effects on Kv4.2, Nav1.9
Nav1.7-IN-2 Nav1.7 80 nM Synthetic High specificity for Nav1.7

Detailed Analysis

  • Mechanistic Specificity :

    • This compound : Preliminary data classify it as a Nav1.7 inhibitor, but its selectivity over other sodium channels (e.g., Nav1.8, Nav1.9) remains uncharacterized .
    • HpTx1 : A peptide toxin with dual inhibitory (Nav1.7) and activating (Nav1.9) effects, complicating therapeutic use due to off-target activity on Kv4.2 potassium channels .
    • Nav1.7-IN-2 : Exhibits high specificity for Nav1.7 with a well-defined IC50 (80 nM), making it a benchmark for potency in preclinical studies .
  • Origin and Development: this compound and Nav1.7-IN-2 are synthetic molecules, enabling scalable production and structural optimization. HpTx1, derived from spider venom, faces challenges in synthesis, stability, and immunogenicity, limiting clinical translation .
  • Nav1.7-IN-2’s lower IC50 indicates stronger inhibition, but its clinical viability depends on toxicity profiles.

Notes on Limitations and Discrepancies

Ambiguity in Compound Identity: The dual use of "this compound" for a power bank and a pharmacological agent highlights the need for standardized nomenclature to avoid confusion.

Data Gaps : Critical parameters for this compound, such as IC50, structural data, and selectivity profiles, are absent in the provided evidence, limiting a rigorous comparison.

Contextual Relevance : While battery-related this compound has commercial analogs (e.g., polymer lithium-ion cells), pharmacological comparisons are more aligned with the user’s request for "similar compounds" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GX-395
Reactant of Route 2
Reactant of Route 2
GX-395

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